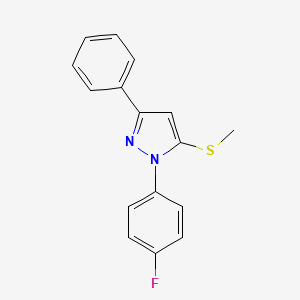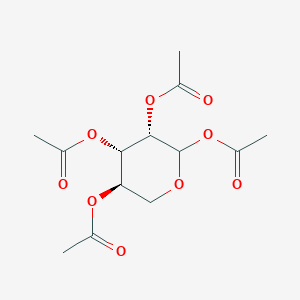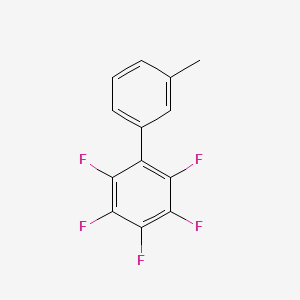
2,3,4,5,6-Pentafluoro-3'-methyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5,6-Pentafluoro-3’-methyl-1,1’-biphenyl is a fluorinated aromatic compound with the molecular formula C13H6F5. This compound is characterized by the presence of five fluorine atoms and a methyl group attached to a biphenyl structure. Fluorinated aromatic compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentafluoro-3’-methyl-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,4,5,6-pentafluorotoluene and a suitable biphenyl derivative.
Coupling Reaction: The key step in the synthesis is the coupling reaction between the pentafluorotoluene and the biphenyl derivative. This reaction is often catalyzed by transition metal catalysts, such as palladium or nickel complexes.
Reaction Conditions: The coupling reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 80-120°C). Solvents such as toluene or dimethylformamide (DMF) are commonly used.
Industrial Production Methods
In an industrial setting, the production of 2,3,4,5,6-Pentafluoro-3’-methyl-1,1’-biphenyl may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5,6-Pentafluoro-3’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other functional groups, such as alkyl, aryl, or halogen groups, using appropriate reagents and conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form partially or fully hydrogenated derivatives using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides, aryl halides, or halogenating agents (e.g., N-bromosuccinimide) are commonly used. Conditions may include the use of a base (e.g., sodium hydroxide) and a solvent (e.g., dichloromethane).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as hydrogen gas with a metal catalyst (e.g., palladium on carbon) are employed under elevated pressure and temperature.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups.
Oxidation Reactions: Carboxylic acids or aldehydes.
Reduction Reactions: Hydrogenated derivatives.
Aplicaciones Científicas De Investigación
2,3,4,5,6-Pentafluoro-3’-methyl-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds. It is also used in the study of reaction mechanisms and the development of new catalytic processes.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors. Fluorinated compounds are often explored for their potential as pharmaceuticals or agrochemicals.
Medicine: Studied for its potential use in drug discovery and development. Fluorinated aromatic compounds are known for their enhanced metabolic stability and bioavailability.
Industry: Used in the production of specialty chemicals, materials, and coatings. Fluorinated compounds are valued for their chemical resistance and thermal stability.
Mecanismo De Acción
The mechanism of action of 2,3,4,5,6-Pentafluoro-3’-methyl-1,1’-biphenyl depends on its specific application. In general, the presence of fluorine atoms can influence the compound’s electronic properties, making it more reactive or selective in certain reactions. The compound may interact with molecular targets such as enzymes, receptors, or other biomolecules, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,5,6-Pentafluorotoluene: A related compound with a similar structure but without the biphenyl moiety.
2,3,4,5,6-Pentafluoroanisole: Another fluorinated aromatic compound with a methoxy group instead of a methyl group.
2,3,4,5,6-Pentafluorophenylacetic acid: A fluorinated aromatic compound with an acetic acid functional group.
Uniqueness
2,3,4,5,6-Pentafluoro-3’-methyl-1,1’-biphenyl is unique due to its biphenyl structure combined with multiple fluorine atoms. This combination imparts distinct electronic and steric properties, making it valuable in specific chemical and biological applications. The presence of the biphenyl moiety can enhance the compound’s ability to interact with various molecular targets, leading to unique reactivity and selectivity.
Propiedades
Fórmula molecular |
C13H7F5 |
|---|---|
Peso molecular |
258.19 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentafluoro-6-(3-methylphenyl)benzene |
InChI |
InChI=1S/C13H7F5/c1-6-3-2-4-7(5-6)8-9(14)11(16)13(18)12(17)10(8)15/h2-5H,1H3 |
Clave InChI |
UYLHRSGGGDIPJC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=C(C(=C(C(=C2F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12865603.png)
![(S)-N-((3S,4S)-5-acetyl-7-cyano-4-Methyl-1-((2-Methylnaphthalen-1-yl)Methyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)-2-(MethylaMino)propanaMide](/img/structure/B12865612.png)

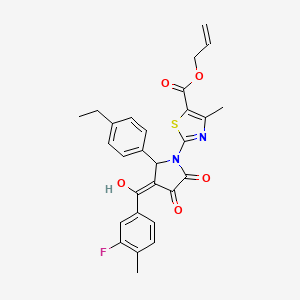
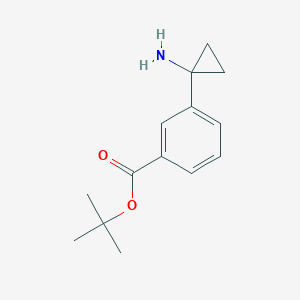
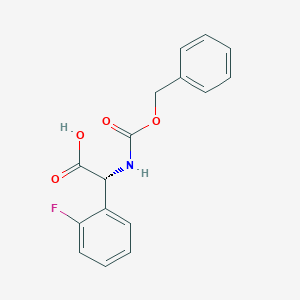
![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B12865643.png)
![3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B12865644.png)
![3-Ethoxy-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12865645.png)

